molecular formula C8H17NO B064850 N-Propyltetrahydro-2H-pyran-4-amine CAS No. 192811-37-3

N-Propyltetrahydro-2H-pyran-4-amine

Cat. No.: B064850
CAS No.: 192811-37-3
M. Wt: 143.23 g/mol
InChI Key: ZWCXQKMDYCVHJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of N-Propyltetrahydro-2H-pyran-4-amine involves several steps, starting with the formation of the tetrahydropyran ring. One common method is the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature, which yields tetrahydrofuran and tetrahydropyran derivatives with high yield and stereoselectivity . The propyl group can be introduced through alkylation reactions, and the amine group can be added via reductive amination or other amination techniques.

Chemical Reactions Analysis

N-Propyltetrahydro-2H-pyran-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Propyltetrahydro-2H-pyran-4-amine is not well-documented. its amine group suggests that it may interact with biological targets through hydrogen bonding, ionic interactions, or other non-covalent interactions. The tetrahydropyran ring may also contribute to its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

N-Propyltetrahydro-2H-pyran-4-amine can be compared to other similar compounds, such as:

    Tetrahydropyran derivatives: These compounds share the tetrahydropyran ring structure but differ in their substituents.

    Amines: Compounds with similar amine groups but different ring structures or substituents.

The uniqueness of this compound lies in its specific combination of a tetrahydropyran ring with a propyl group and an amine group at the 4-position, which may confer unique chemical and biological properties .

Biological Activity

N-Propyltetrahydro-2H-pyran-4-amine is a chemical compound with the molecular formula C8_8H17_{17}NO and a molecular weight of 143.23 g/mol. Its unique structure, characterized by a tetrahydropyran ring and an amine group, suggests potential biological activities that warrant detailed exploration.

The synthesis of this compound typically involves the formation of the tetrahydropyran ring through reactions of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate, yielding high stereoselectivity and yield. This compound can undergo various chemical reactions including oxidation, reduction, and nucleophilic substitution, which may lead to diverse derivatives with potentially enhanced biological properties.

The biological activity of this compound is not extensively documented; however, its amine group suggests interactions with biological targets via hydrogen bonding and ionic interactions. The tetrahydropyran ring may enhance its binding affinity to specific receptors or enzymes, potentially influencing various biochemical pathways.

Antiallergic and Anti-inflammatory Properties

Recent studies have indicated that compounds structurally related to this compound may exhibit significant antiallergic and anti-inflammatory properties. For instance, derivatives that act as H4 receptor antagonists have shown promise in treating conditions such as allergic rhinitis and asthma by inhibiting the migration of inflammatory cells like eosinophils and mast cells . This mechanism is crucial for managing allergic responses and inflammation.

Anticancer Potential

While direct studies on this compound are sparse, its structural analogs have been explored for anticancer activities. For example, compounds with similar heterocyclic structures have been evaluated for their ability to inhibit key enzymes involved in cancer progression, such as glycogen synthase kinase 3β (GSK-3β), which is implicated in the hyperphosphorylation of tau proteins in Alzheimer's disease . The inhibition of such targets could suggest a potential avenue for further research into the anticancer effects of this compound derivatives.

Case Studies and Research Findings

Study Findings Relevance
Study on H4 receptor antagonistsDemonstrated efficacy in reducing allergic responses by inhibiting eosinophil migrationSuggests potential for this compound derivatives in treating allergies
GSK-3β inhibition studyIdentified compounds with IC50 values indicating effective inhibition of GSK-3βHighlights possible anticancer applications for related compounds
Anticancer activity in heterocyclic compoundsShowed significant inhibitory effects on cancer cell linesIndicates that structural analogs may have similar properties

Properties

IUPAC Name

N-propyloxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-2-5-9-8-3-6-10-7-4-8/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWCXQKMDYCVHJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30592983
Record name N-Propyloxan-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192811-37-3
Record name N-Propyloxan-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.